molecular formula C9H18N2OS B2644859 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one CAS No. 1090832-62-4

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one

Cat. No.: B2644859
CAS No.: 1090832-62-4
M. Wt: 202.32
InChI Key: CBSRXJWHSAWUIW-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a methylsulfanyl group

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methylpiperazine with a suitable aldehyde or ketone to form an intermediate compound.

    Thioether Formation: The intermediate compound is then reacted with a thiol compound under appropriate conditions to introduce the methylsulfanyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one can be compared with other similar compounds, such as:

    1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-2-one: This compound has a similar structure but differs in the position of the methylsulfanyl group.

    1-(4-Methylpiperazin-1-yl)-3-methylsulfanylbutan-1-one: This compound has an additional carbon atom in the alkyl chain, which may affect its chemical and biological properties.

    1-(4-Methylpiperazin-1-yl)-3-ethylsulfanylpropan-1-one: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-10-4-6-11(7-5-10)9(12)3-8-13-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRXJWHSAWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090832-62-4
Record name 1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one
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